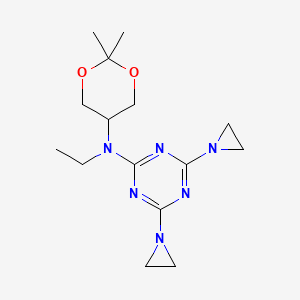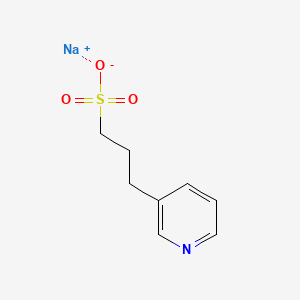![molecular formula C16H25NO2 B14480241 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is an organic compound with a complex structure. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at positions 2 and 6, and a hydroxyethanimidoyl group at position 4. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Mecanismo De Acción
The antioxidant properties of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butylphenol: Similar in structure but lacks the hydroxyethanimidoyl group.
2,4-di-tert-butylphenol: Another antioxidant with similar properties but different substitution pattern.
2,6-di-tert-butyl-4-methylphenol:
Uniqueness
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is unique due to the presence of the hydroxyethanimidoyl group, which enhances its antioxidant properties and makes it more effective in preventing oxidative damage compared to its analogs.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-10(17-19)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18-19H,1-7H3/b17-10+ |
Clave InChI |
GZJACJBTTNRDSM-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
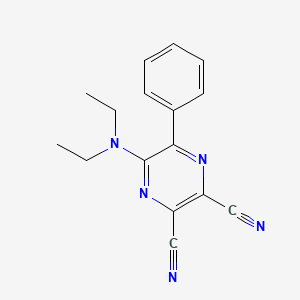
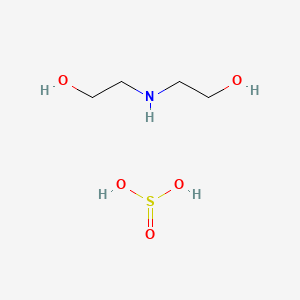
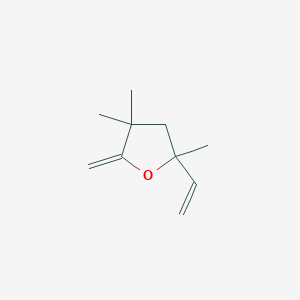


![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
